![molecular formula C11H10FNO B1487857 (2-Fluoro-5-(furan-3-yl)phenyl)methanamine CAS No. 1340107-59-6](/img/structure/B1487857.png)
(2-Fluoro-5-(furan-3-yl)phenyl)methanamine
Overview
Description
2-Fluoro-5-(furan-3-yl)phenyl)methanamine, also known as 2-Fluoro-5-furan-3-ylphenylmethanamine or 2-Fluoro-5-furan-3-ylphenylmethylamine, is a fluorinated amine that is widely used in scientific research. It is a colorless solid that has a melting point of 90-92 °C and a boiling point of 135-140 °C. 2-Fluoro-5-(furan-3-yl)phenyl)methanamine is a versatile chemical compound with a wide range of applications in scientific research, including synthesis, biochemical and physiological effects, and future directions.
Scientific Research Applications
Antiviral Activity
The indole derivatives, which share a structural similarity with “(2-Fluoro-5-(furan-3-yl)phenyl)methanamine”, have been reported to exhibit antiviral properties. Compounds with modifications on the indole scaffold have shown inhibitory activity against influenza A and other viruses . This suggests that our compound of interest could potentially be synthesized and tested for antiviral efficacy.
Antibacterial Activity
Furan derivatives are known for their antibacterial activity against both gram-positive and gram-negative bacteria . The furan moiety in “(2-Fluoro-5-(furan-3-yl)phenyl)methanamine” could be explored for the development of new antibacterial agents, especially in the fight against drug-resistant bacterial strains.
Anti-Virulence Targeting Mycobacteria
Research has indicated that furan-based compounds can inhibit iron acquisition in mycobacteria, which is crucial for their survival . “(2-Fluoro-5-(furan-3-yl)phenyl)methanamine” could be investigated as a potential inhibitor of mycobacterial growth, contributing to the treatment of tuberculosis.
Urease Inhibition
Furan derivatives have been evaluated for their therapeutic inhibition potential against bacterial urease enzyme . This enzyme is linked to several diseases, including urinary tract infections and gastric ulcers. The compound could be synthesized and assessed for its urease inhibitory activity.
Anticancer Properties
Indole derivatives have been associated with anticancer activities. The structural framework of “(2-Fluoro-5-(furan-3-yl)phenyl)methanamine” could be modified to enhance its interaction with cancer cell lines, leading to potential anticancer drug development .
Anti-Inflammatory Applications
The indole nucleus is found in many compounds with anti-inflammatory properties . By exploring the pharmacological activity of “(2-Fluoro-5-(furan-3-yl)phenyl)methanamine”, it could be developed into a drug that reduces inflammation in various medical conditions.
Antioxidant Effects
Indole derivatives are also known to possess antioxidant properties . The compound could be studied for its ability to neutralize free radicals, which are implicated in aging and many diseases.
Safety and Hazards
While specific safety and hazard information for (2-Fluoro-5-(furan-3-yl)phenyl)methanamine is not available, similar compounds such as [3-(furan-2-yl)phenyl]methanamine hydrochloride and [4-(furan-2-yl)phenyl]methanamine hydrochloride have hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
properties
IUPAC Name |
[2-fluoro-5-(furan-3-yl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO/c12-11-2-1-8(5-10(11)6-13)9-3-4-14-7-9/h1-5,7H,6,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQXYRLFMDBUFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=COC=C2)CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-5-(furan-3-yl)phenyl)methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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